1-cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Description
1-Cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative featuring a cyclopentyl group attached to one nitrogen atom of the thiourea core and a 5-methoxyindole-ethyl substituent on the other. Its structural uniqueness lies in the combination of a methoxy-substituted indole and a cyclopentyl group, which may influence solubility, binding affinity, and metabolic stability compared to analogs .
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-21-14-6-7-16-15(10-14)12(11-19-16)8-9-18-17(22)20-13-4-2-3-5-13/h6-7,10-11,13,19H,2-5,8-9H2,1H3,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSROELXRQYEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325475 | |
| Record name | 1-cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
831185-02-5 | |
| Record name | 1-cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 5-methoxyindole with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with cyclopentyl isothiocyanate under controlled conditions to form the desired thiourea compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
While specific industrial production methods for N-cyclopentyl-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a modulator of biological pathways, making it a candidate for studying cellular processes.
Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The indole moiety may play a role in binding to these targets, while the thiourea linkage could be involved in modulating the activity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea and related thiourea derivatives:
Key Observations:
Indole Substitution: The target compound’s 5-methoxyindole group contrasts with the 5-fluoro-2-methylindole in and unsubstituted indoles in . 2-Methylindole derivatives (e.g., ) may exhibit increased steric hindrance, affecting receptor binding.
Thiourea Substituents: Cyclopentyl (target) vs. aryl groups (e.g., 4-methylphenyl , 3,5-dimethylphenyl ): Cycloalkyl groups often improve metabolic stability over aryl groups, which may be prone to oxidation.
Synthesis :
- Most analogs are synthesized via amine-isothiocyanate coupling (e.g., ), while others involve multicomponent reactions with sulfur ().
Notes
Data Limitations :
- Biological activity data for the target compound is absent in the provided evidence. Comparative studies on cytotoxicity, enzyme inhibition, or receptor binding are needed.
- Synthesis details for the target compound are inferred from analogous reactions; experimental validation is required.
Contradictions :
- While some thioureas (e.g., ) lack antiviral activity, others with indole or aryl groups (e.g., ) may differ in target specificity.
Structural Insights: The 5-methoxyindole-ethyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier analogs (e.g., ). Cyclopentyl vs.
Future Directions :
- Computational modeling (e.g., docking studies) could predict the target compound’s interactions with biological targets.
- Structural diversification (e.g., introducing halogens or heterocycles) may optimize activity.
Biological Activity
1-Cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is a compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure combining cyclopentyl and indole moieties, has been investigated for various pharmacological applications, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 287.42 g/mol. The presence of the methoxy group enhances its electronic properties, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃S |
| Molecular Weight | 287.42 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 481.6 ± 47.0 °C |
| LogP | 3.27 |
Anticancer Activity
Research has indicated that thiourea derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that similar compounds demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating their potential as therapeutic agents in oncology . The mechanisms of action may involve the modulation of molecular pathways associated with cancer cell growth and apoptosis.
Antibacterial Activity
In vitro studies have shown that thiourea derivatives possess antibacterial properties against several pathogens. For instance, compounds in this class have been tested against strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL . This activity suggests a potential application in treating bacterial infections.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. Thiourea derivatives have been shown to inhibit acetylcholinesterase (AChE), with IC50 values indicating effective inhibition at low concentrations . This suggests that such compounds could play a role in managing neurodegenerative conditions.
Anti-inflammatory Activity
Thiourea derivatives are recognized for their anti-inflammatory effects as well. They have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiourea derivatives:
- Anticancer Efficacy : A study evaluated the effects of various thiourea derivatives on human leukemia cell lines, reporting IC50 values as low as 1.50 µM for certain compounds, indicating strong anticancer potential .
- Mechanistic Insights : Molecular docking studies have been employed to understand the interactions between these compounds and their biological targets, revealing insights into their binding affinities and mechanisms of action .
- Comparative Analysis : A comparative study between different thiourea derivatives highlighted structural modifications that influence biological activity, emphasizing the role of substituents like methoxy groups in enhancing efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
